molecular formula C18H17NO2 B5701064 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone

1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone

Cat. No. B5701064
M. Wt: 279.3 g/mol
InChI Key: FFAWCIRCQVLNMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone, also known as BMQ, is a chemical compound that belongs to the quinoline family. BMQ has been widely studied for its potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone is not fully understood. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, lipoxygenase, and xanthine oxidase. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has been shown to have several biochemical and physiological effects. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has several advantages for lab experiments. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone is relatively easy to synthesize and can be produced in large quantities. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has been shown to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, there are also some limitations to using 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone in lab experiments. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone can be toxic at high concentrations, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone could be further studied for its potential use in the treatment of cancer, HIV, and other diseases. The mechanism of action of 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone could be further elucidated, and its potential toxicity could be further studied. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone could also be further studied for its potential use in the development of new drugs and therapies.

Synthesis Methods

1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone can be synthesized through several methods, including the Pictet-Spengler reaction, the Skraup reaction, and the Bischler-Napieralski reaction. The Pictet-Spengler reaction involves the condensation of an indole or a tryptamine with an aldehyde or a ketone in the presence of an acid catalyst. The Skraup reaction involves the cyclization of aniline with a ketone or aldehyde in the presence of sulfuric acid. The Bischler-Napieralski reaction involves the cyclization of an amine with a ketone or aldehyde in the presence of an acid catalyst.

Scientific Research Applications

1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has been studied for its potential applications in the field of medicine and biochemistry. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has been shown to exhibit anti-inflammatory, antioxidant, antitumor, and antiviral properties. 1-benzyl-8-methoxy-2-methyl-4(1H)-quinolinone has been studied for its potential use in the treatment of cancer, HIV, and other diseases.

properties

IUPAC Name

1-benzyl-8-methoxy-2-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-11-16(20)15-9-6-10-17(21-2)18(15)19(13)12-14-7-4-3-5-8-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAWCIRCQVLNMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=CC=C3)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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